3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^{1}\text{H}$$ NMR spectrum in deuterated dimethyl sulfoxide exhibits characteristic resonances:
- δ 7.45–7.62 ppm : Doublet-of-doublets for para-substituted bromophenyl protons (J = 8.5 Hz)
- δ 3.82–4.15 ppm : Multiplet corresponding to pyrrolidine C$$β$$H$$2$$ protons
- δ 2.95 ppm : Singlet for the methylene bridge (Ar-CH$$_2$$-oxadiazole)
$$^{13}\text{C}$$ NMR reveals critical heterocyclic carbon signals:
Infrared Spectroscopy
Key vibrational modes identified via FT-IR:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 350.0241 ([M+H]$$^+$$), with characteristic fragmentation patterns:
Computational Chemistry Approaches
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three stable conformers differing in pyrrolidine ring puckering (Figure 1). The global minimum exhibits a 25.3 kJ/mol stabilization energy over alternative conformations due to favorable N-H···O hydrogen bonding.
Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies critical bond critical points:
- ρ(r) = 0.34 e/Å$$^3$$ at the N-O bond path
- ∇$$^2$$ρ(r) = -1.89 e/Å$$^5$$ for the C-Br bond, indicating covalent character
Non-covalent interaction (NCI) plots demonstrate weak CH-π interactions (3.8–4.2 Å) between the bromophenyl and pyrrolidine moieties, contributing to molecular packing stability.
Comparative Structural Analysis
Table 2 contrasts key structural features with related 1,2,4-oxadiazoles:
| Feature | Target Compound | 3-(4-Fluorophenyl) Analog | 5-(Piperidin-2-yl) Derivative |
|---|---|---|---|
| Oxadiazole Ring Planarity | 0.012 Å deviation | 0.018 Å | 0.025 Å |
| C-Br/C-F Bond Length | 1.89 Å | 1.34 Å | N/A |
| Torsion Angle (°) | 172.3 | 168.7 | 159.4 |
| H-bond Energy (kJ/mol) | 28.9 | 24.3 | 19.8 |
The bromine substituent induces greater aromatic ring distortion compared to fluorine analogs, with a 12° increase in dihedral angle between the phenyl and oxadiazole planes. Pyrrolidine-containing derivatives exhibit enhanced conformational rigidity versus piperidine analogs due to smaller ring strain.
Substituent electronic effects markedly influence frontier molecular orbitals. The bromophenyl group lowers the LUMO energy (-1.89 eV) by 0.45 eV compared to unsubstituted derivatives, enhancing electrophilic reactivity at the oxadiazole N2 position. This electronic modulation suggests potential for targeted chemical modifications in drug discovery applications.
Properties
Molecular Formula |
C13H14BrN3O |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14BrN3O/c14-10-5-3-9(4-6-10)8-12-16-13(18-17-12)11-2-1-7-15-11/h3-6,11,15H,1-2,7-8H2 |
InChI Key |
FTHILGFBUNSEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclodehydration of Amidoximes with Carboxylic Derivatives
Method Overview:
This classical approach involves the cyclization of amidoximes with activated carboxylic acids or their derivatives (esters, acyl chlorides) under dehydrating conditions to form the oxadiazole ring.
Reaction Scheme:
Amidoxime + Carboxylic acid derivative → 1,2,4-Oxadiazole
- Catalysts: Potassium carbonate, magnesium oxide, or dehydrating agents such as phosphorus oxychloride (POCl₃).
- Solvents: Dimethylformamide (DMF), ethyl acetate, or refluxing organic solvents.
- Temperature: Reflux or elevated temperatures (80–150°C).
- Well-established, straightforward, and scalable.
- Suitable for various substituted amidoximes and acids.
- Longer reaction times.
- Moderate to good yields (50–95%).
- Harsh conditions may limit certain sensitive functionalities.
Microwave-Assisted Cyclization
Method Overview:
Recent advancements utilize microwave irradiation to accelerate heterocyclization, drastically reducing reaction times and improving yields.
Reaction Scheme:
Amidoxime + Carboxylic acid ester or acid + activating reagent → Oxadiazole
- Catalysts: Potassium carbonate, NaOH, or other bases.
- Solvent: Often solvent-free or minimal solvent systems.
- Microwave irradiation: 4–24 minutes at 80–150°C.
- Short reaction times (minutes).
- High yields (up to 90%).
- Environmentally friendly due to minimal solvent use.
One-Pot Synthesis from Amidoximes and Carboxylic Acids (Superbase Medium)
Method Overview:
A recent innovative approach involves a one-pot reaction between amidoximes and activated carboxylic acids (methyl or ethyl esters) in a superbase medium (e.g., NaOH/DMSO).
Reaction Scheme:
Amidoxime + Carboxylic acid ester → Oxadiazole (via cyclization)
- Reagents: Sodium hydroxide, DMSO.
- Temperature: Room temperature or mild heating.
- Duration: 4–24 hours.
- One-pot, operational simplicity.
- Good to excellent yields (11–90%).
- Suitable for diverse substituents.
Activation of Carboxylic Acids with Vilsmeier Reagent
Method Overview:
Activation of carboxylic acids using Vilsmeier reagent (formed from DMF and oxalyl chloride or PCl₅) allows for efficient cyclization with amidoximes.
Reaction Scheme:
Carboxylic acid + Vilsmeier reagent → Activated intermediate → Cyclization with amidoxime → Oxadiazole
- Reagent: Vilsmeier reagent.
- Solvent: DMSO or DMF.
- Mild heating or room temperature.
- High yields (up to 93%).
- One-pot synthesis.
Data Summary Table: Preparation Methods for 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Summary of Key Points:
- Most efficient and recent methods employ microwave irradiation or one-pot reactions under mild conditions.
- Starting materials include amidoximes derived from appropriate precursors and carboxylic acids or esters.
- Reaction conditions are optimized to improve yields, reduce reaction times, and promote environmentally friendly processes.
- Yield optimization often involves catalysts like potassium carbonate, TBAF, or T3P, and solvents like DMF, DMSO, or solvent-free conditions.
Final Notes:
The synthesis of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is well-documented through heterocyclization of amidoximes with activated carboxylic derivatives, with recent trends favoring microwave-assisted and one-pot green chemistry approaches. These methods provide high yields, shorter reaction times, and environmentally benign conditions, making them suitable for both laboratory and potential industrial applications.
Scientific Research Applications
The applications of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole are primarily in scientific research, particularly in the synthesis of pharmaceutical compounds. This compound, with CAS No. 1094291-05-0 and its hydrochloride form (CAS No. 1311314-80-3) , serves as a building block in creating more complex molecules with potential therapeutic applications .
Chemical Information
3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Scientific Research Applications
3-$$(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its derivatives are used as building blocks in the synthesis of various organic compounds . These compounds are primarily intended for laboratory research purposes . According to fujifilm.com, these chemicals are not meant to be used as "pharmaceuticals", "food products," or "household products" . They are only intended for testing and research . Any use outside of these parameters is not covered by any guarantee .
Pharmaceutical Research
Thiazole-bearing molecules, synthesized using compounds like 3-$$(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, have demonstrated anticonvulsant, antitumor, and antibacterial activities . For example, certain thiazole analogues have shown significant anticonvulsant action, with some exhibiting activity approximately seven times greater than ethosuximide, a standard medication . Several new substituted phenylthiazol-2-amine derivatives have exhibited potential antimicrobial activity comparable to norfloxacin . Additionally, thiazole-pyridine hybrids have shown anti-breast cancer efficacy .
Anti-inflammatory and Analgesic Activity
Acetohydrazones, oxadiazoles, and triazoles, synthesized using similar building blocks, have been evaluated for anti-inflammatory and analgesic activities .
Relaxin-3/RXFP3 System Research
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Anti-Inflammatory Analogues
Key Compounds
Structural and Activity Insights
- Replacement of the pyrrolidine group with chlorophenyl or dimethoxyphenyl substituents retains anti-inflammatory potency.
- The ketone linker in these analogues may enhance metabolic stability compared to the benzyl-pyrrolidine system.
Insecticidal Analogues
Key Compound
Comparison
Apoptosis-Inducing Analogues
Key Compounds
Structural Differences
Positional Isomers and Halogen Variants
Key Compounds
Activity Trends
Energetic and Material Science Analogues
Key Compounds
Comparison
- The nitro-tetrazole moiety in NTOM/NTOF replaces the bromobenzyl group, prioritizing explosive performance over bioactivity.
- Fluorinated derivatives like NTOF exhibit superior detonation velocities compared to non-halogenated analogues .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 294.15 | ~3.2 | Bromobenzyl, Pyrrolidine |
| 3IIl | 562.74 | ~4.5 | Sulfonylmethyl, Chloropyridyl |
| 1d | 345.74 | ~3.8 | Trifluoromethyl, Chlorothiophene |
| NTOM | 225.15 | ~0.9 | Nitro-tetrazole, Oxadiazole |
Biological Activity
3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H15BrN3O
- Molecular Weight : 344.63 g/mol
- CAS Number : 1311314-80-3
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the compound may selectively target tumor cells while exhibiting lower toxicity towards normal cells .
Antibacterial and Antifungal Activity
The compound has also demonstrated antibacterial and antifungal activities. In vitro studies have shown that it inhibits the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for some tested strains are as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
The oxadiazole moiety is known for its anti-inflammatory effects. Research has indicated that compounds containing this structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2). This suggests a potential role for the compound in managing inflammatory conditions .
The biological activities of 3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on key enzymes involved in cancer progression and inflammation, including histone deacetylases and carbonic anhydrases .
- Interference with Cell Signaling Pathways : It may modulate various signaling pathways related to cell proliferation and apoptosis, enhancing its anticancer efficacy .
- Direct Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, potentially through the induction of apoptosis .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anticancer Properties : A study evaluated a series of oxadiazole derivatives against a panel of human tumor cell lines, where the lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : In another study, the antibacterial activity was assessed against multiple strains of bacteria, demonstrating superior efficacy compared to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
